6-Cyanonicotinamide
Overview
Description
Synthesis Analysis
Research into the synthesis of compounds related to 6-Cyanonicotinamide often explores the broader category of cyanopyridines and their derivatives. A notable method for synthesizing related compounds involves the catalytic hydration of cyanopyridines using nickel(0), which could potentially be adapted for 6-Cyanonicotinamide synthesis. This process highlights the versatility of cyanopyridines in reacting under various conditions to produce a range of functionalized pyridine derivatives, including amides and carboxamides, through efficient catalytic processes (Crisóstomo et al., 2010).
Molecular Structure Analysis
Structural analysis of cyanonicotinamide derivatives reveals insights into their molecular configurations and potential reactivity. Studies involving vibrational spectroscopy, molecular docking, and quantum chemical analyses have predicted the most stable molecular structures of related compounds, providing a foundation for understanding 6-Cyanonicotinamide's structural characteristics. Such analyses include the investigation of electronic transitions, reactive sites, and intra-molecular interactions, offering a comprehensive view of the molecule's bioactivity and structural dynamics (Asath et al., 2017).
Chemical Reactions and Properties
6-Cyanonicotinamide and its analogs participate in a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the compound has been noted for its role in inhibiting poly(ADP-ribose) synthesis, affecting nucleotide metabolism and cell growth. This inhibition is indicative of its potential influence on biochemical pathways and cellular processes, underlining the importance of understanding its chemical behavior in biological contexts (Hunting et al., 1985).
Physical Properties Analysis
The physical properties of 6-Cyanonicotinamide derivatives, including their solubility, crystalline structure, and phase behavior, are crucial for their application in various fields. Research has detailed the crystal structures of related compounds, shedding light on their solid-state characteristics and intermolecular interactions. These findings are essential for designing materials and molecules with desired physical properties for specific applications (Schlenker & Staples, 2002).
Chemical Properties Analysis
The chemical properties of 6-Cyanonicotinamide, including its reactivity and interactions with other molecules, are integral to its utility in chemical synthesis and biological systems. Its role as a nicotinamide antagonist and effects on metabolic pathways highlight its biochemical significance and potential therapeutic applications. Understanding these chemical properties facilitates the exploration of 6-Cyanonicotinamide in new chemical and biological research avenues (Dietrich et al., 1958).
Scientific Research Applications
Niacin Antagonism and Cancer Therapy : 6-AN is known as a powerful niacin antagonist and has been effective against certain experimental neoplasms. Its administration leads to a marked reduction in the activity of DPN-dependent mitochondrial systems, affecting tumor growth and metabolism (Dietrich, Friedland, & Kaplan, 1958).
Virology Research : 6-AN has shown activity against vaccinia virus, suggesting its potential use in virology and infectious diseases research (Stanfield & Mccoll, 1965).
Neurodevelopmental Studies : It significantly influences brain development when administered to immature animals, impacting cellular replication and differentiation. This is particularly evident in the cerebellum of neonatal rats (Morris, Nadler, Nemeroff, & Slotkin, 1985).
Cell Growth and DNA Repair : 6-AN affects cell growth and nucleotide metabolism, indicating its utility in understanding cellular mechanisms related to growth and repair (Hunting, Gowans, & Henderson, 1985).
Cytotoxicity and Mutagenicity Studies : Its impact on cytotoxicity and mutagenicity in Chinese hamster ovary cells offers insights into cellular responses to environmental toxins and teratogens (Sanz, Pozuelo, & Santa Maria, 1996).
Neurodegeneration Research : Studies on mice have shown that 6-AN-induced degeneration in the central nervous system can be modulated by factors like macrophage colony stimulating factor, providing insights into neurodegenerative diseases (Penkowa, Poulsen, Carrasco, & Hidalgo, 2002).
Embryonic Development and Teratology : 6-AN's effect on the energy metabolism of rat embryo neural tubes underscores its significance in developmental biology and teratology (McCandless & Scott, 1981).
Future Directions
The pharmacological blockade of glucose 6-phosphate dehydrogenase (G6PD), the primary and rate-limiting enzyme involved in PPP, using 6-aminonicotinamide (6-AN), could induce antiproliferative activity in two lung cancer cell lines . This suggests that 6-Cyanonicotinamide might work as a valuable candidate for the current HBV treatments . The efficient use of metabolic inhibitors could be a clinically promising therapeutic scheme .
properties
IUPAC Name |
6-cyanopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHKIBATYEGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395956 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanonicotinamide | |
CAS RN |
14178-45-1 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.